molecular formula C11H10FNO3 B1471822 4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 927802-29-7

4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1471822
CAS No.: 927802-29-7
M. Wt: 223.2 g/mol
InChI Key: HKDFOHBPALJVQC-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a fluorine-substituted phenyl group at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidone ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors. Its structural features, including the electron-withdrawing fluorine atom and the rigid pyrrolidone scaffold, influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

4-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-7-3-1-6(2-4-7)8-5-13-10(14)9(8)11(15)16/h1-4,8-9H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDFOHBPALJVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Steps

  • Condensation and Cyclization:
    The initial step typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine or a pyrrolidine precursor. This reaction proceeds through condensation to form an intermediate imine or related species, which undergoes cyclization to form the pyrrolidine ring system.

  • Reduction:
    Sodium borohydride is commonly used as a reducing agent to reduce intermediates selectively, often in the presence of acetic acid as a solvent to facilitate the reaction.

  • Oxidation:
    Oxidation steps are employed to introduce or maintain the oxo group at the 2-position of the pyrrolidine ring. Potassium permanganate in acidic media is a typical oxidizing agent used.

  • Purification:
    The crude product is purified by recrystallization or chromatographic techniques, including reversed-phase high-performance liquid chromatography (HPLC), to achieve high purity (>90%).

Reaction Conditions Summary Table

Step Reagents/Conditions Purpose Notes
Condensation 4-Fluorobenzaldehyde, Pyrrolidine, Acid catalyst Formation of pyrrolidine ring Acidic medium, controlled temperature
Reduction Sodium borohydride, Acetic acid Reduction of intermediates Methanol or acetic acid as solvent
Oxidation Potassium permanganate, Acidic medium Introduction of oxo group Careful control to avoid overoxidation
Purification Recrystallization, HPLC Isolation of pure compound Multiple HPLC methods used for purity

Industrial Production Methods

Industrial synthesis of this compound often utilizes large-scale batch reactors or continuous flow reactors to optimize yield and purity. Key features include:

  • Batch Reactors:
    Optimized reaction times and temperatures to maximize conversion while minimizing side products.

  • Continuous Flow Reactors:
    Enhanced control over reaction parameters, improved safety, and scalability. Continuous flow allows for better heat and mass transfer, leading to higher efficiency.

  • Purification:
    Industrial processes incorporate recrystallization and chromatographic purification steps, often employing preparative HPLC with various solvent systems and columns to achieve pharmaceutical-grade purity.

Detailed Research Findings and Case Studies

Multi-Step Synthesis with Advanced Purification

A recent study demonstrated the preparation of (S)-1-(4-fluorobenzyl)-5-oxopyrrolidine-2-carboxylic acid, a close analog, via a multi-step synthesis involving:

  • Use of sodium hydride for deprotonation.
  • Coupling reactions facilitated by reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
  • Purification by reversed-phase HPLC using various columns (e.g., Acquity UPLC BEH C18, ACE UCore Super C18) and solvent gradients involving acetonitrile-water mixtures with trifluoroacetic acid or ammonium acetate buffers.

This approach ensures high stereochemical purity and chemical homogeneity, critical for biological activity studies.

Virtual Screening and Derivative Design

Computational methods have been employed to design derivatives of the fluorophenyl-pyrrolidine scaffold. Virtual libraries were generated by combining related scaffolds with carboxylic acids and acid chlorides, followed by structure-based docking to identify promising candidates for synthesis and biological evaluation. This approach supports the optimization of synthetic routes by prioritizing derivatives with favorable binding properties and synthetic accessibility.

Comparative Analysis with Similar Compounds

Compared to related compounds like 4-fluorophenylacetic acid or 4-fluorobenzoic acid, the presence of the pyrrolidine ring in this compound introduces unique synthetic challenges and opportunities:

Feature This compound 4-Fluorophenylacetic acid 4-Fluorobenzoic acid
Ring System Pyrrolidine ring with oxo group None None
Functional Groups Carboxylic acid, ketone (oxo) Carboxylic acid Carboxylic acid
Synthetic Complexity Multi-step synthesis with cyclization Simple oxidation Simple oxidation
Purification Techniques Chromatography, recrystallization Recrystallization Recrystallization
Potential for Derivatization High (due to ring and substituents) Moderate Moderate

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 4-Fluorobenzaldehyde, pyrrolidine or derivatives
Key Reagents Sodium borohydride (reduction), potassium permanganate (oxidation), acid catalysts
Solvents Acetic acid, methanol, water-acetonitrile mixtures
Reaction Conditions Acidic medium, controlled temperature, batch or continuous flow reactors
Purification Methods Recrystallization, reversed-phase HPLC with various columns and solvent systems
Yield and Purity Optimized to achieve >90% purity, yields vary depending on scale and conditions

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid has potential as an anticancer agent. Its ability to inhibit specific pathways involved in tumor growth suggests that it may be effective against various cancer types. For example, studies have shown that derivatives of this compound can demonstrate cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

HIV Entry Inhibition

A related compound, identified as a CCR5 antagonist, has shown promise in inhibiting HIV-1 cell entry. This compound was derived from a series of 5-oxopyrrolidine-3-carboxamides, which includes structural analogs of this compound. The lead compound exhibited an IC50 value of 1.9 mM, indicating its potential efficacy in HIV treatment .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the phenyl ring and the oxopyrrolidine moiety can significantly enhance binding affinity and biological activity. For instance, substituting different groups on the phenyl ring has been shown to improve the compound's effectiveness as a CCR5 antagonist .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives typically involves multi-step organic reactions, including cycloadditions and functional group modifications. The development of novel derivatives has been aimed at enhancing solubility, bioavailability, and selectivity for target receptors, which are essential for therapeutic applications .

Antimicrobial Activity

Emerging studies suggest that compounds related to this compound may possess antimicrobial properties. Research has indicated that some derivatives exhibit significant antibacterial activity against strains such as E. coli, suggesting their potential use in treating bacterial infections .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

StudyObjectiveFindings
Study on Dispirooxindole-β-LactamsInvestigate cytotoxicityCompounds showed medium cytotoxicity against various cancer cell lines; some demonstrated antibacterial activity against E. coli .
CCR5 Antagonist DiscoveryDevelop HIV inhibitorsLead compound showed promising inhibition of HIV entry with an IC50 value of 1.9 mM .
SAR StudiesOptimize drug designModifications to the phenyl ring improved binding affinity significantly .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. This interaction can result in the inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects.

Comparison with Similar Compounds

a) 4-(2-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic Acid

  • Key Difference : Fluorine at the 2-position of the phenyl ring.
  • This compound is less commonly reported in pharmacological studies compared to its para-fluoro counterpart .

b) 1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Key Difference : Chlorine at the 4-position and fluorine at the 3-position of the phenyl ring.
  • Impact : The dual halogenation enhances lipophilicity (ClogP ~1.8 vs. ~1.2 for the target compound), which may improve membrane permeability but could increase off-target interactions. This analog has been explored in antiviral research .

c) (2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic Acid

  • Key Difference : Chlorine substituent and stereochemistry at C2 and C3.
  • Impact : The stereospecific configuration (2S,3R) enhances selectivity for glutamate-related enzymes, as demonstrated in studies targeting kynurenine formamidase (KFase) .

Modifications to the Pyrrolidine Core

a) 1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic Acid

  • Key Difference : A 2-(4-fluorophenyl)ethyl side chain replaces the direct phenyl attachment.
  • Impact: The extended alkyl chain increases molecular weight (MW = 277.3 vs.

b) 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

  • Key Difference : Replacement of pyrrolidone with a pyrimidinedione ring.
  • Impact : The additional carbonyl group enhances hydrogen-bonding capacity, leading to stronger inhibition of KFase (binding affinity: −8.7 kcal/mol vs. −7.5 kcal/mol for pyrrolidine-based analogs) .

Biological Activity

Overview

4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound notable for its potential biological activity, particularly in medicinal chemistry. The compound features a unique structure with a pyrrolidine ring and a fluorophenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, mechanisms of action, and comparative analyses with similar compounds.

  • Chemical Formula : C₁₁H₁₀FNO₃
  • Molecular Weight : Approximately 223.20 g/mol
  • CAS Number : 927802-29-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity, leading to modulation of biological pathways. This interaction can result in the inhibition of enzyme activity or alteration of receptor signaling, contributing to potential therapeutic effects in various conditions, including neurological disorders and cancer.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to interact effectively with active sites of enzymes, potentially leading to significant pharmacological effects.

Therapeutic Potential

The compound has been explored for its potential therapeutic applications, particularly in:

  • Neurological Disorders : Investigations suggest it may have neuroprotective properties.
  • Cancer Treatment : The compound's ability to inhibit certain pathways involved in tumor growth makes it a candidate for further study as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesBiological Activity
4-Fluorophenylacetic acidLacks pyrrolidine ringAntioxidant properties
4-Fluorobenzoic acidSimple aromatic structurePotential anti-inflammatory effects
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acidContains additional functional groupsAnalgesic effects

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated the compound's efficacy in inhibiting specific enzymes associated with disease pathways. For instance, screening assays have shown that derivatives of this compound exhibit enhanced inhibitory activities against fatty acid synthase (FAS), a target in cancer metabolism .
  • Cell-Based Assays : In cellular models, the compound has been tested for its ability to disrupt critical signaling pathways related to tumor growth. Results indicate a significant reduction in cell viability in certain cancer cell lines when treated with this compound .
  • Pharmacokinetics : Research into the pharmacokinetic properties reveals that the compound is metabolized through various pathways, leading to the formation of active metabolites that may contribute to its overall biological activity .

Q & A

Q. What non-pharmacological applications exist for this compound in materials science or catalysis?

  • The fluorophenyl group’s electron-withdrawing properties make it a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). In materials science, its rigid pyrrolidine core serves as a building block for liquid crystals, with mesophase behavior characterized by differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

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